

Cioteronel and Benign Prostatic Hyperplasia: A Review of a Discontinued Therapeutic Agent

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Compound of Interest

Compound Name: **Cioteronel**

Cat. No.: **B033607**

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Kenilworth, NJ – October 30, 2025 – **Cioteronel** (developmental code name CPC-10997), a nonsteroidal antiandrogen, was investigated for the treatment of benign prostatic hyperplasia (BPH) but its development for this indication was terminated at the preclinical stage.^[1] The compound, also known by the tentative brand names Cyoctol and X-Andron, was explored between 1989 and 2001 for several androgen-dependent conditions.^[2] While it reached Phase III clinical trials for acne and Phase II for androgenetic alopecia, its journey for BPH did not progress to extensive clinical evaluation due to insufficient efficacy.^[2]

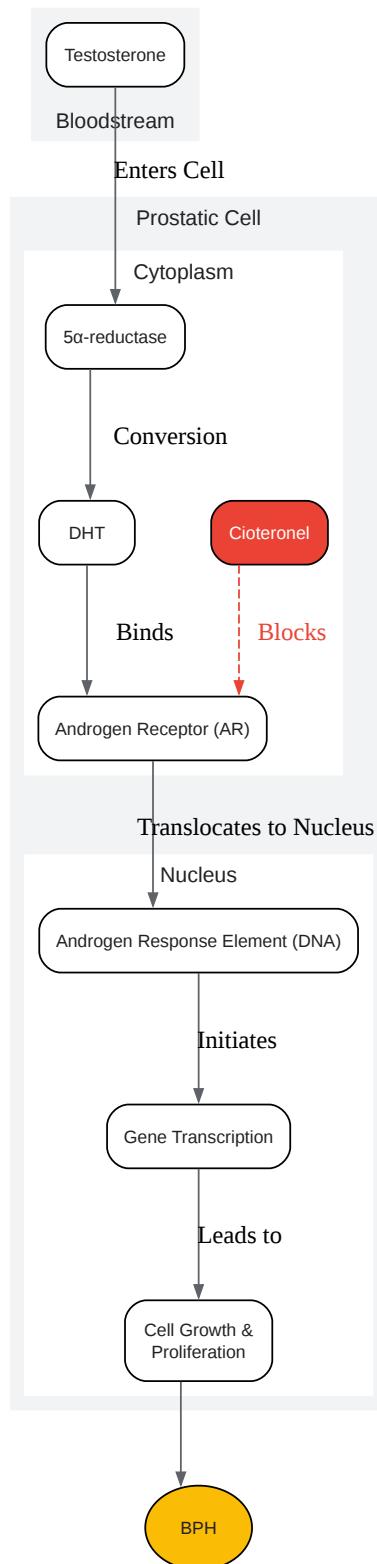
This technical overview consolidates the available information on **Cioteronel**, focusing on its intended mechanism of action in the context of BPH and the reasons for its discontinuation. Due to the early termination of its development for BPH, extensive clinical data, detailed experimental protocols, and comprehensive signaling pathway diagrams specifically for its effects on prostatic tissue are not available in published literature.

Intended Mechanism of Action

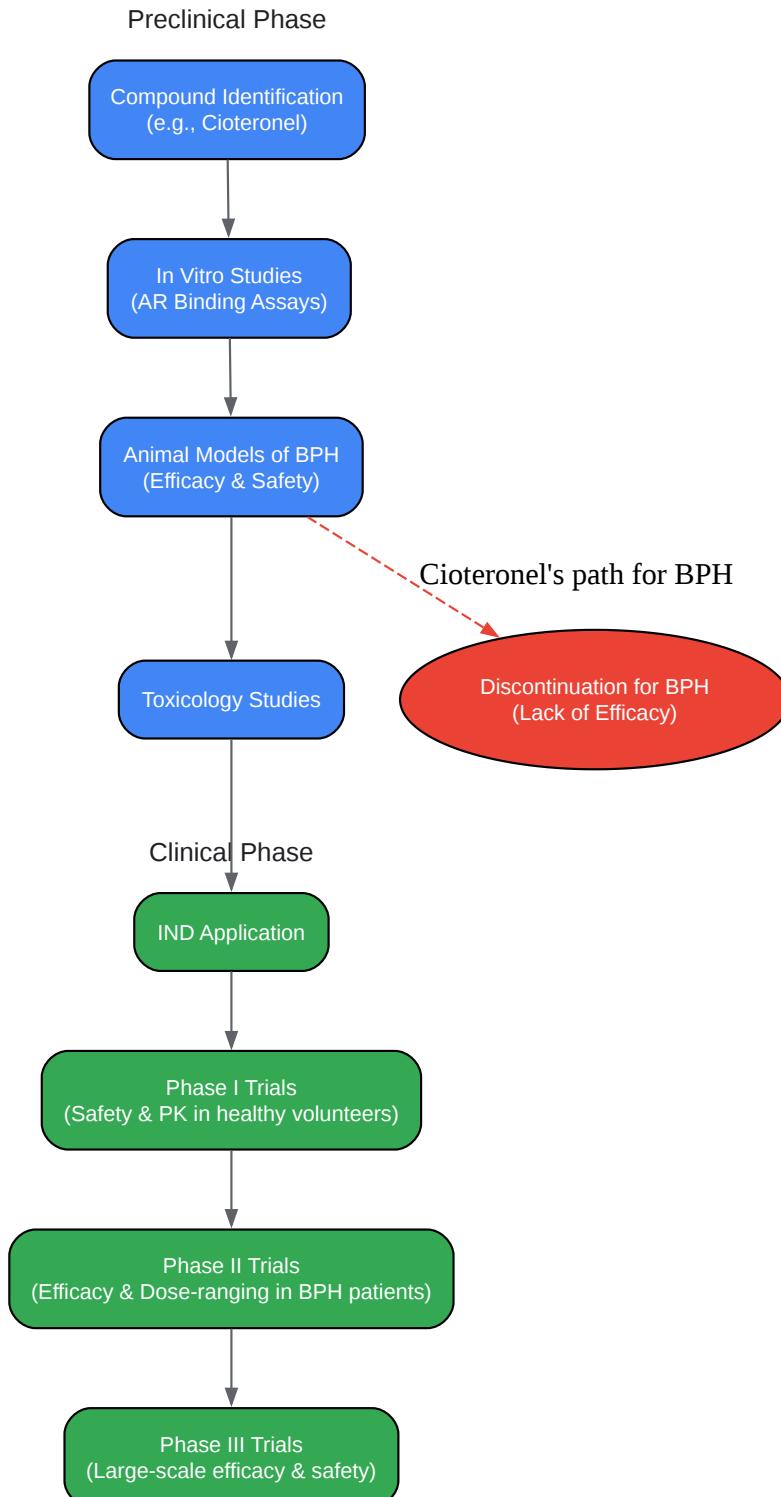
Cioteronel was designed as a competitive antagonist of the androgen receptor (AR).^{[3][4]} In the context of BPH, the therapeutic rationale for an antiandrogen is to block the effects of androgens, primarily testosterone and its more potent metabolite dihydrotestosterone (DHT), on the prostate gland. The binding of these androgens to the AR in prostatic cells is a key driver of prostate growth and the development of BPH. By competitively inhibiting this binding, **Cioteronel** was intended to reduce androgen-stimulated cellular proliferation and prostate enlargement, thereby alleviating the lower urinary tract symptoms (LUTS) associated with BPH.

Below is a generalized diagram illustrating the intended signaling pathway of a nonsteroidal antiandrogen like **Cioteronel** in prostatic cells.

Intended Mechanism of Cioteronel in BPH



Typical Early Drug Development Workflow for BPH

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References

- 1. Cioteronel - AdisInsight [adisinsight.springer.com]
- 2. Cioteronel - Wikipedia [en.wikipedia.org]
- 3. KEGG DRUG: Cioteronel [genome.jp]
- 4. onelook.com [onelook.com]
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